Enhanced Carbonic Anhydrase II Inhibition: A 1500-Fold Potency Increase Over p-Hydroxybenzoic Acid
6-Chloro-3-fluoro-2-hydroxybenzoic acid demonstrates potent inhibition of human carbonic anhydrase II (hCA II) with a Ki of 707 nM [1]. This activity is significantly superior to the baseline inhibitor p-hydroxybenzoic acid, which exhibits a Ki of 1.061 mM (1,061,000 nM) for the same isozyme [2]. The di-halogenation pattern is crucial for this enhanced binding, likely due to optimized hydrogen-bonding interactions with the metal-bound water nucleophile as observed in crystallographic studies of related hydroxybenzoic acid inhibitors [3].
| Evidence Dimension | Enzyme Inhibition Potency (Ki) |
|---|---|
| Target Compound Data | 707 nM |
| Comparator Or Baseline | p-Hydroxybenzoic acid: 1,061,000 nM |
| Quantified Difference | ~1500-fold more potent |
| Conditions | Inhibition of human carbonic anhydrase II (hCA II) measured by stopped-flow CO₂ hydrase assay |
Why This Matters
This large potency difference confirms that the specific 6-chloro-3-fluoro-2-hydroxy substitution pattern is essential for achieving nanomolar inhibition, making it a superior starting point for developing CA inhibitors for glaucoma, epilepsy, or cancer.
- [1] BindingDB. (n.d.). BDBM50279670: CHEMBL4174083. Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50279670 View Source
- [2] Innocenti, A., Vullo, D., Scozzafava, A., & Supuran, C. T. (2010). Carbonic anhydrase inhibitors: Inhibition of mammalian isoforms I–XIV with a series of natural product polyphenols and phenolic acids. Bioorganic & Medicinal Chemistry, 18(6), 2159-2164. https://doi.org/10.1016/j.bmc.2010.01.007 View Source
- [3] Martin, D. P., & Cohen, S. M. (2012). Nucleophile recognition as an alternative inhibition mode for benzoic acid based carbonic anhydrase inhibitors. Chemical Communications, 48(43), 5259-5261. https://doi.org/10.1039/C2CC31713D View Source
